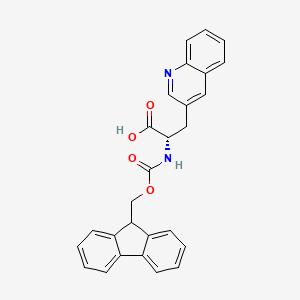

Fmoc-3-(3'-quinolyl)-L-alanine

Description

The Expanding Repertoire of Non-Canonical Amino Acids (ncAAs) in Peptide and Protein Research

The toolbox of medicinal chemists and protein engineers has grown significantly with the development and accessibility of a vast array of ncAAs. nih.govacs.org These synthetic amino acids can feature modifications to their side chains, backbones, or stereochemistry. nih.gov For instance, the introduction of bulky side chains can enforce specific secondary structures like helices, while backbone modifications can create more rigid and stable peptidomimetics. nih.gov This expansion of chemical diversity allows for the design of peptides with tailored biological activities and pharmacokinetic profiles, moving beyond the limitations of the standard 20 amino acids. nih.govresearchgate.net The ability to incorporate ncAAs has been instrumental in advancing peptide drug discovery and the fundamental understanding of protein structure and function. nih.govresearchgate.net

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Modern Peptide Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com Its primary role is to temporarily block the Nα-amino group of an amino acid, preventing unwanted side reactions during the formation of peptide bonds. altabioscience.com The key advantage of the Fmoc group lies in its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638), without affecting the acid-labile protecting groups often used for amino acid side chains. wikipedia.orgaltabioscience.com This orthogonality is crucial for the stepwise assembly of complex peptides. Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that allows for the real-time monitoring of the deprotection reaction by UV spectroscopy, ensuring efficient and high-yield synthesis. wikipedia.org The widespread adoption of Fmoc chemistry has been driven by its mild reaction conditions, compatibility with a wide range of ncAAs, and suitability for both manual and automated peptide synthesis. altabioscience.comnih.gov

Overview of Quinoline-Containing Amino Acids in Advanced Chemical and Biochemical Applications

Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are recognized for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.org When incorporated into the side chain of an amino acid, the quinoline moiety can impart unique characteristics to the resulting peptide. mdpi.com The aromatic and rigid nature of the quinoline ring can influence peptide conformation and enhance binding to biological targets through π-π stacking interactions. smolecule.com Furthermore, quinoline derivatives often exhibit fluorescent properties, making them valuable as probes for bioimaging and studying molecular interactions. nih.govmdpi.com The synthesis of amino acids containing a quinoline group, such as Fmoc-3-(3'-quinolyl)-L-alanine, provides a versatile building block for creating peptides with novel functions for use in drug discovery and as tools in chemical biology research. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZBOUYIXBVNP-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281655-61-6 | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc 3 3 Quinolyl L Alanine

Stereoselective Synthesis of the Quinolyl-Alanine Scaffold

The critical step in synthesizing the target compound is the stereoselective construction of the 3-(3'-quinolyl)-L-alanine scaffold. This ensures the correct three-dimensional arrangement of the molecule, which is vital for its intended applications in peptide synthesis. A prominent and effective method for achieving this is a palladium-catalyzed Heck reaction. tandfonline.com

This approach involves the coupling of an amino acid-derived vinyl unit with 3-bromoquinoline. tandfonline.comresearchgate.net The use of a palladium catalyst facilitates the formation of the carbon-carbon bond between the alanine (B10760859) backbone and the quinoline (B57606) ring system, yielding the desired product in good yield and with high optical purity. tandfonline.comresearchgate.net The stereochemistry of the final product is dictated by the chiral starting material, allowing for the specific synthesis of the L-isomer. This method has been developed as part of a unified strategy to access higher homologues of (3-quinolyl)-alanine, demonstrating its robustness and applicability. tandfonline.com While quinolyl-alanine analogues are commercially available for peptidomimetics research, understanding their de novo synthesis is crucial for creating novel derivatives. d-nb.info

Optimized Fmoc Protection Strategies for β-Substituted Alanine Derivatives

Once the quinolyl-alanine scaffold is obtained, the subsequent step is the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for the molecule's use as a building block in solid-phase peptide synthesis (SPPS). peptide.com For β-substituted alanines like quinolyl-alanine, this process requires careful selection of reagents to avoid side reactions.

A significant challenge when using the common reagent N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the formation of Fmoc-β-alanine (Fmoc-β-Ala-OH) as a contaminant. researchgate.netub.edu This impurity arises from a Lossen-type rearrangement of the Fmoc-OSu reagent itself during the reaction. researchgate.net The presence of this impurity is highly problematic, especially in the synthesis of peptides for pharmaceutical use. ub.edu

To address this, optimized Fmoc-protection reagents have been developed. These alternatives are designed to prevent the formation of the Fmoc-β-alanine byproduct, leading to a cleaner reaction and a purer final product.

Table 1: Comparison of Fmoc-Protection Reagents for Amino Acids

| Reagent | Advantages | Disadvantages / Impurities Formed | Reference |

|---|---|---|---|

| Fmoc-OSu | Widely used, commercially available. | Can form Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH impurities via Lossen rearrangement. | researchgate.net, ub.edu |

| Fmoc-Cl | Avoids Fmoc-β-Ala formation. | Highly reactive, can lead to the formation of Fmoc-dipeptides. | ub.edu |

| Fmoc-OPhth | Designed to avoid the formation of Fmoc-β-Ala-OH; provides good yields. | Newer reagent, less commonly used than Fmoc-OSu. | researchgate.net |

| Fmoc-2-MBT | Prevents formation of Fmoc-dipeptides, Fmoc-β-Ala-OH, and Fmoc-β-Ala-AA-OH. | Newer reagent. | ub.edu |

The use of reagents like Fmoc-OPhth or Fmoc-2-MBT represents a significant optimization in the synthesis of Fmoc-protected β-substituted amino acids, ensuring higher purity of the final building block. researchgate.netub.edu

Advanced Synthetic Approaches to Fmoc-3-(3'-quinolyl)-L-alanine and Related Isomers

An advanced and complete synthetic approach to this compound combines the stereoselective creation of the scaffold with an optimized protection step. This ensures both high stereochemical fidelity and chemical purity. A representative synthetic pathway is outlined below.

Table 2: Proposed Synthetic Pathway for this compound

| Step | Description | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Scaffold Synthesis | Amino acid-derived vinyl unit, 3-bromoquinoline, Palladium catalyst. | Stereoselective formation of the 3-(3'-quinolyl)-L-alanine core via a Heck reaction. | tandfonline.com, researchgate.net |

| 2 | Fmoc Protection | 3-(3'-quinolyl)-L-alanine, Fmoc-OPhth or Fmoc-2-MBT. | Introduction of the N-terminal Fmoc protecting group while avoiding byproduct formation. | researchgate.net, ub.edu |

| 3 | Purification | Standard chromatographic techniques (e.g., column chromatography). | Isolation of the final product, this compound, in high purity. | N/A |

This pathway leverages the efficiency of palladium catalysis for scaffold construction and the precision of modern Fmoc reagents for protection. The same principles can be applied to synthesize related isomers, such as Fmoc-3-(2'-quinolyl)-L-alanine and Fmoc-3-(4'-quinolyl)-L-alanine, by starting with the corresponding 2-bromoquinoline (B184079) or 4-bromoquinoline. chemimpex.com These isomers are also valuable building blocks for creating diverse peptide libraries and peptidomimetics. d-nb.info

Green Chemistry Principles in the Synthesis of Functionalized Amino Acids

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like functionalized amino acids to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy sources.

Several green methodologies are relevant to the synthesis of this compound and other functionalized amino acids:

Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods for the preparation of amino acid derivatives. semanticscholar.org More recently, visible-light-driven, reagent-free reactions, such as photochemical amidations, offer a sustainable route for amino acid functionalization with high efficiency and minimal need for purification. rsc.org

Green Solvents and Catalysts : The use of ionic liquids as both the solvent and catalyst can improve stereoselectivity and simplify reaction procedures, as demonstrated in the synthesis of related heterocyclic amino acid derivatives. nih.gov Furthermore, performing reactions in aqueous media and employing recyclable, solid-supported catalysts represents a significant step toward a more sustainable chemical process. rsc.orgbohrium.com

Table 3: Green Chemistry Approaches in Functionalized Amino Acid Synthesis

| Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields, less waste. | semanticscholar.org |

| Alternative Energy | Visible-Light Photochemistry | Reagent-free, high chemoselectivity, minimal purification. | rsc.org |

| Green Solvents | Ionic Liquids | Can act as both solvent and catalyst, potentially recyclable, can improve stereoselectivity. | nih.gov |

| Green Solvents | Aqueous Media | Avoids toxic and costly organic solvents. | rsc.org |

| Catalysis | Recyclable Heterogeneous Catalysts | Simplifies product purification, reduces catalyst waste. | bohrium.com |

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Incorporation and Application in Peptide and Peptidomimetic Chemistry

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(3'-quinolyl)-L-alanine

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides in a laboratory setting. nih.govspringernature.comaltabioscience.com The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. altabioscience.combiosynth.com The use of this compound in this framework follows the standard SPPS cycle: deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the incoming this compound, which has its carboxylic acid group activated. youtube.com However, the large, aromatic nature of the quinolyl side chain introduces specific hurdles that require careful optimization of synthesis protocols.

Challenges and Solutions in Coupling Efficiencies for Sterically Hindered or Aromatic Side Chains

The incorporation of this compound presents a significant challenge due to the steric hindrance imparted by its bulky quinoline (B57606) side chain. researchgate.net This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to slow reaction rates and incomplete couplings. researchgate.netcem.com Such "difficult couplings" can result in deletion sequences, where the intended amino acid is not incorporated, thereby reducing the yield and purity of the final peptide. nih.goviris-biotech.de

To overcome these challenges, several strategies have been developed:

Advanced Coupling Reagents: Standard carbodiimide (B86325) activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), can be inefficient for hindered couplings. researchgate.net More potent activating agents, often based on phosphonium (B103445) or aminium/uronium salts, are required. Reagents such as HATU, HCTU, and PyAOP have demonstrated superior performance in promoting amide bond formation between sterically demanding residues. researchgate.netmesalabs.comacs.org COMU, an oxyma-based uronium salt, is also noted for its high coupling efficiency and ability to suppress racemization. acs.org

Microwave-Enhanced SPPS: The application of microwave energy has become a powerful tool to accelerate chemical reactions in SPPS. cem.com Microwave heating can significantly increase the rate of coupling for bulky amino acids like this compound, driving difficult reactions to completion more quickly and efficiently than at ambient temperature. cem.com

Optimized Reaction Conditions: The choice of solvent can influence the swelling of the resin and the solubility of the protected peptide chain, affecting the accessibility of reactive sites. chempep.com In cases of on-resin aggregation, which is common with hydrophobic sequences, switching to more effective solvents like N-methylpyrrolidinone (NMP) or using additives that disrupt secondary structures can improve coupling outcomes. nih.govnih.gov

| Reagent Class | Examples | Characteristics and Applications | Reference |

|---|---|---|---|

| Carbodiimides | DIC + HOBt/OxymaPure | Standard, cost-effective activators. Often inefficient for sterically hindered couplings, leading to low yields. OxymaPure as an additive is superior to HOBt. | researchgate.netacs.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient reagents that form active esters. HATU and HCTU are very effective for difficult sequences. COMU shows excellent performance and racemization suppression but can be unstable in DMF. | mesalabs.comacs.org |

| Phosphonium Salts | PyBOP, PyAOP | Powerful activating agents, particularly effective for hindered amino acids where other reagents fail. PyAOP has been successfully used for residues like Aib (α-aminoisobutyric acid). | researchgate.net |

Strategies for Mitigating Side Reactions During Fmoc Deprotection

The removal of the Fmoc group, while generally efficient, can be accompanied by side reactions, particularly in long or complex sequences. iris-biotech.de The deprotection process is a base-catalyzed β-elimination that produces dibenzofulvene (DBF), which is subsequently trapped by a secondary amine like piperidine (B6355638) to form a stable adduct. altabioscience.comnih.gov

Potential side reactions and mitigation strategies include:

Incomplete Deprotection: The bulky quinoline side chain can contribute to peptide aggregation on the resin, hindering the access of piperidine to the N-terminal Fmoc group. nih.gov This leads to incomplete deprotection and the formation of deletion peptides. Strategies to combat this include extending the deprotection time, performing a second deprotection step, or adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (1-2%) to the piperidine solution. iris-biotech.de

Aspartimide Formation: This is a common side reaction in sequences containing aspartic acid, where the side-chain carboxyl group can attack the peptide backbone to form a cyclic imide. nih.goviris-biotech.de This can be promoted by the piperidine used for deprotection. While not directly involving the quinolyl-alanine residue, prolonged reaction times due to difficult couplings can increase the peptide's exposure to base, exacerbating this issue in susceptible sequences. Using DBU or employing sterically hindered side-chain protecting groups on the aspartic acid residue can reduce this side reaction. nih.goviris-biotech.de

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.comiris-biotech.de This is particularly problematic for sequences with proline or glycine (B1666218) at the C-terminus. While not directly caused by the quinoline moiety, any factor that slows down the subsequent coupling step can increase the window for this intramolecular side reaction to occur. Using pre-formed dipeptide building blocks can circumvent this issue. chempep.com

Solution-Phase Peptide Synthesis Methodologies Utilizing this compound

Although SPPS is the most common technique, solution-phase peptide synthesis remains a viable method, particularly for the production of shorter peptides or peptide fragments on a large scale. The Fmoc protecting group was originally introduced for use in solution-phase chemistry. nih.gov

The synthesis strategy involves coupling this compound with another amino acid (or peptide fragment) that has its C-terminus protected (e.g., as a methyl or benzyl (B1604629) ester) in an organic solvent. The coupling is achieved using the same activation reagents as in SPPS. After the reaction, the resulting protected peptide is isolated and purified, typically through chromatography or crystallization. The Fmoc group is then removed with a base, and the resulting peptide can be coupled with the next Fmoc-protected amino acid. While this method offers precise control and easier characterization of intermediates, the need for purification after each coupling and deprotection step makes it more laborious and less suitable for the synthesis of long peptides compared to SPPS.

Design and Synthesis of Peptidomimetics Incorporating the 3-Quinolyl-L-alanine Moiety

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov A key strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids, such as 3-quinolyl-L-alanine. upc.edu

The design process begins with establishing a structure-activity relationship (SAR) for a parent peptide to identify the key amino acid residues responsible for its biological activity. nih.govupc.edu The 3-quinolyl-L-alanine moiety can then be substituted for natural aromatic residues like phenylalanine, tyrosine, or tryptophan. The rigid, electron-deficient quinoline ring system can introduce new interactions (e.g., π-stacking, hydrogen bonding via the ring nitrogen) with the biological target that are not possible with the native residues. This rational modification allows for the exploration of the receptor's binding pocket and can lead to peptidomimetics with increased potency, selectivity, or altered function (e.g., converting an agonist to an antagonist). upc.edumdpi.com

Conformational Constraints and Structural Impact of Quinoline Incorporation

Natural peptides are often highly flexible, adopting a multitude of conformations in solution, only one of which may be the "bioactive" conformation recognized by a receptor. nih.govnih.gov A major goal in peptidomimetic design is to reduce this conformational flexibility by introducing structural constraints. bohrium.commdpi.comprismbiolab.com

The incorporation of the bulky and rigid 3-quinolyl-L-alanine side chain serves as an effective conformational constraint. nih.govbohrium.com By restricting the rotational freedom (chi angles) of the side chain and influencing the local peptide backbone angles (phi and psi), the quinoline moiety can help to pre-organize the peptide into a more defined three-dimensional structure. mdpi.com This reduction in conformational entropy can lead to a more favorable binding energy upon interaction with a receptor, resulting in enhanced affinity and biological activity. nih.gov However, the introduction of such a large aromatic system can also lead to the existence of multiple stable conformers in solution due to hindered rotation around peptide bonds, which can be studied using techniques like HPLC and NMR. nih.gov

Enhancing Stability and Modulating Bioactivity Profiles of Peptides

The incorporation of unnatural amino acids is a widely recognized strategy to enhance the enzymatic stability and modulate the bioactivity of peptides. The quinoline moiety of 3-(3'-quinolyl)-L-alanine, being a rigid and aromatic structure, is expected to impart conformational constraints on the peptide backbone. This rigidity can lead to a more defined secondary structure, which may, in turn, increase resistance to proteolytic degradation. Enzymes often recognize and cleave peptides with specific conformational flexibility, and a more constrained structure can hinder this recognition.

Furthermore, the quinoline ring system can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with biological targets like receptors or enzymes. These interactions can significantly alter the binding affinity and specificity of the peptide, thereby modulating its bioactivity. The electronic properties of the quinoline ring could also play a crucial role in these interactions.

Spectroscopic and Photophysical Properties for Research Probes

Fundamentals of the Quinoline (B57606) Chromophore as an Intrinsic Fluorophore

The quinoline ring system, a bicyclic aromatic heterocycle, is the cornerstone of the fluorescent properties of Fmoc-3-(3'-quinolyl)-L-alanine. rsc.org This intrinsic fluorophore allows for the sensitive detection and characterization of molecular interactions and environments.

Derivatives of 3-quinolyl alanine (B10760859) exhibit characteristic excitation and emission spectra that are influenced by their substitution pattern and the surrounding environment. The absorption of ultraviolet light excites the π-electrons of the quinoline ring system to a higher energy state. The subsequent relaxation to the ground state is accompanied by the emission of light at a longer wavelength, a phenomenon known as fluorescence. nih.gov

For instance, various 7-amino-3-hetarylquinolines, which are structurally related to the quinoline core of the title compound, display absorption maxima in the range of 332 to 391 nm. scispace.com Their emission maxima are observed between 430 and 470 nm in ethanol. scispace.com The specific excitation and emission wavelengths are dependent on the nature of the heterocyclic substituent and the substitution position on the quinoline ring. nih.govscispace.com Polypeptide surrogates containing quinoline-based amino acids show a cluster of sharp absorption peaks between approximately 300 nm and 350 nm. rsc.org

Table 1: Spectroscopic Properties of Representative Quinolyl Derivatives

| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Solvent |

|---|---|---|---|

| 7-amino-3-benzothiazol-2-ylquinoline | 391 | 470 | 1:1 MeOH-phosphate buffer (pH 8.0) |

| 3-benzothiazol-2-ylquinoline-5-maleimide | 332 | - | Ethanol |

| Dimer of a quinoline-based amino acid | ~300-350 | - | Not specified |

| Pentamer of a quinoline-based amino acid | ~300-350 | - | Not specified |

This table presents data for compounds structurally related to this compound to illustrate the general spectroscopic behavior of this class of molecules. Data is sourced from rsc.orgscispace.com.

A key feature of the quinoline chromophore is the sensitivity of its fluorescence to the local environment. Changes in solvent polarity and pH can significantly alter the excitation and emission spectra, as well as the quantum yield of fluorescence. This sensitivity makes quinoline-containing compounds like this compound valuable as environmental probes.

The fluorescence of push-pull type amino-quinoline derivatives can be almost quenched in polar solvents, while exhibiting high fluorescence quantum yields in non-polar environments. researchgate.net For example, the fluorescence of 7-amino-3-benzothiazol-2-ylquinoline is quenched in an aqueous environment compared to methanol (B129727). scispace.com This solvatochromism arises from changes in the intramolecular charge transfer (ICT) state of the molecule upon excitation, which is influenced by the polarity of the surrounding solvent molecules. researchgate.net

Furthermore, the nitrogen atom in the quinoline ring can be protonated at acidic pH, leading to changes in the electronic structure and, consequently, the fluorescence properties. This pH-dependent fluorescence provides a mechanism for sensing pH changes in biological systems.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

A comprehensive understanding of the structure and electronic properties of this compound is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure, connectivity, and conformation of this compound. Both ¹H and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for a Quinoline-Alanine Derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| NH (quinoline) | 12.10 |

| NH (amide) | 9.24 |

| Haromatic | 7.4 - 7.7 |

| CHethylenic | 6.59 |

| *CH-N | 4.50 |

| CH₃ | 1.4 |

This table shows representative ¹H NMR data for 2-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid in DMSO-d₆ to illustrate the expected chemical shifts for a compound containing both quinoline and alanine moieties. mdpi.com

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the quinoline and fluorenyl groups, and the aliphatic carbons of the alanine residue. For 2-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, the carbonyl carbons appear at 174.1 ppm (acid) and 166.4 ppm (amide), while the quinoline carbons are observed between 114.3 and 144.8 ppm. mdpi.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular weight of this compound is 438.47 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula (C₂₇H₂₂N₂O₄).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the intact molecule. Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. The fragmentation of Fmoc-protected amino acids typically involves the cleavage of the Fmoc group and characteristic losses from the amino acid side chain. For instance, a common fragment observed in the ESI-MS/MS of AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatives of amino acids is the ion at m/z 171, which results from the cleavage at the ureide bond.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the strong absorptions of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the quinoline chromophore.

The Fmoc group exhibits two prominent absorption bands around 260 nm and 300 nm. nih.gov The quinoline moiety itself also absorbs in the UV region. For example, quinoline derivatives can show absorption maxima between 200-300 nm and a longer wavelength absorption between 300-400 nm, which is ideal for fluorescence excitation. nih.gov The combination of these two chromophores in this compound results in a complex absorption spectrum with multiple maxima, providing various options for excitation in fluorescence-based experiments.

Fluorescence Spectroscopy: Quantum Yield, Lifetime, and Anisotropy Measurements

Fluorescence spectroscopy is a powerful tool to study the environment and dynamics of molecules. For a fluorescent amino acid like this compound, key parameters include the fluorescence quantum yield, lifetime, and anisotropy. These measurements provide insights into the efficiency of the fluorescence process, the timescale of the excited state, and the rotational mobility of the molecule.

Fluorescence Quantum Yield (Φ)

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is typically measured using techniques like Time-Correlated Single Photon Counting (TCSPC). horiba.com The lifetime of a fluorophore is an intrinsic property but can be influenced by its environment. For example, the presence of quenchers or specific interactions with other molecules can shorten the fluorescence lifetime. For related naphthalenic compounds, lifetimes can be in the nanosecond range, such as the 3.4 ns and 9.4 ns lifetimes observed for the two states of 2-naphthol. horiba.com

Fluorescence Anisotropy (r)

Fluorescence anisotropy measures the extent of polarization of the emitted light. It provides information about the size and shape of the fluorescent molecule and its rotational mobility in solution. The measurement involves exciting the sample with polarized light and measuring the polarization of the emitted light. A high anisotropy value indicates restricted motion, while a low value suggests rapid tumbling. A competitive fluorescence anisotropy-based binding assay was developed to identify inhibitors of the E. coli chaperone SurA using the related compound Fmoc-β-(2-quinolyl)-d-alanine. x-mol.com This demonstrates the utility of such measurements in studying molecular interactions.

Representative Photophysical Data for Related Quinolyl Compounds

To illustrate the typical photophysical properties of quinolyl-containing compounds, the following table presents data for a series of unsymmetrical bis-quinolin-3-yl chalcones. It is important to note that these are not the exact values for this compound but serve as a reference for the expected range of properties.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Compound 12 | 285 | 490 | 1.58 x 10⁴ | 0.7 |

| Compound 23 | 288 | 502 | 1.61 x 10⁴ | 0.6 |

| Compound 28 | 290 | 505 | 1.60 x 10⁴ | 0.5 |

| Compound 33 | 286 | 495 | 1.59 x 10⁴ | 0.6 |

Data adapted from a study on bis-quinolin-3-yl chalcones in acetonitrile. rsc.org

Rational Design of Fluorescent Probes Utilizing this compound in Biochemical Systems

The unique structural and photophysical properties of this compound make it a valuable building block for the rational design of fluorescent probes for various biochemical applications. chemimpex.comacs.org The design of such probes often involves a donor-π-acceptor framework to modulate fluorescence. The quinoline moiety can serve as the core fluorophore, and its fluorescence can be modulated by its local environment or by specific binding events.

The Fmoc protecting group is crucial for its use in solid-phase peptide synthesis, allowing for the site-specific incorporation of this fluorescent amino acid into peptide sequences. chemimpex.com This enables the creation of fluorescently labeled peptides that can be used to study protein-protein interactions, enzyme activity, and cellular localization.

One of the key advantages of using an intrinsically fluorescent amino acid like this compound is that it can provide a more subtle and less disruptive probe compared to larger, extrinsic fluorescent dyes. The quinoline ring's fluorescence is sensitive to its surroundings, a property known as solvatochromism, which can be exploited to report on changes in the local environment, such as the binding of a peptide to its target protein. rsc.org

For example, a peptide probe containing this compound could be designed to exhibit a change in fluorescence intensity, quantum yield, or lifetime upon binding to a specific biomolecule. This change could be due to a variety of factors, including a change in the polarity of the environment, protection from solvent quenching, or through fluorescence resonance energy transfer (FRET) with another fluorophore. The development of a competitive fluorescence anisotropy assay for a related quinolyl alanine derivative highlights how these probes can be used to screen for binding partners and inhibitors. x-mol.com

The rational design process for such probes would consider the following:

Target Specificity: The peptide sequence would be designed to bind specifically to the biological target of interest.

Fluorescence Modulation: The position of the this compound residue would be chosen to maximize the change in its fluorescent properties upon binding.

Photophysical Properties: The inherent quantum yield and lifetime of the probe would be optimized for the intended detection method.

By leveraging these principles, this compound serves as a powerful tool for creating sophisticated fluorescent probes to investigate complex biochemical systems.

Biochemical and Biological Research Applications As a Molecular Tool

Development of Fluorescent Peptide Probes for Cellular Imaging and Tracking

The quinoline (B57606) moiety of 3-(3'-quinolyl)-L-alanine provides the necessary spectroscopic properties to create fluorescent peptide probes. These probes are instrumental in biological imaging, enabling researchers to visualize cellular structures and track dynamic processes in real time. chemimpex.comchemimpex.com

Monitoring Peptide Uptake and Localization

A significant application of peptides containing 3-(3'-quinolyl)-L-alanine is in the study of cellular uptake and trafficking. By synthesizing peptides with this fluorescent amino acid, scientists can directly observe how peptides are internalized by living cells and where they accumulate within subcellular compartments. This is crucial for understanding the mechanisms of drug delivery and for designing peptides that can target specific organelles. The development of such probes is part of a broader effort to create next-generation fluorescent tools for improved microscopy and diagnostics. nih.gov

Real-Time Visualization of Cellular Processes

The fluorescence of the quinolyl group is often sensitive to its immediate environment, a property that can be exploited to monitor dynamic cellular events. Changes in the local environment, such as those occurring during enzymatic reactions or protein conformational shifts, can alter the fluorescence intensity or wavelength of the embedded quinolyl-alanine. This enables the real-time visualization of these processes within live cells. google.com Advanced imaging techniques, such as fluorescence nanoscopy, are continuously pushing the boundaries of what can be observed, allowing for tracking of single biomolecules with high spatial and temporal resolution. nih.gov

Investigations of Protein-Ligand and Protein-Peptide Interactions

Understanding the interactions between proteins and other molecules is fundamental to biology. Incorporating 3-(3'-quinolyl)-L-alanine into a peptide allows for the sensitive detection of its binding to a target protein. When the peptide binds, the environment around the quinoline ring changes, leading to a measurable change in its fluorescence signal. This phenomenon is a powerful tool for quantifying binding affinities and studying the kinetics of protein-ligand and protein-peptide interactions. caltech.edunih.gov Computational methods, such as molecular dynamics simulations, can complement these experimental studies by providing atomic-level details of the interactions that stabilize the protein-ligand complex. nih.gov

Applications in Bioconjugation for Functionalizing Biomolecules

Bioconjugation involves linking different molecules together to create novel constructs with enhanced or combined functionalities. nih.gov Fmoc-3-(3'-quinolyl)-L-alanine is used in peptide synthesis to create peptides that can then be attached to other biomolecules, such as proteins or antibodies. chemimpex.comchemimpex.com This process can be used to develop targeted drug delivery systems, where a cell-penetrating peptide might be linked to a therapeutic agent, or to create advanced diagnostic tools. nih.gov The goal is to achieve highly specific and stable linkages under biological conditions without disrupting the function of the biomolecules involved. nih.gov

Integration into Protein Engineering Strategies for Modulating Function and Stability

Protein engineering aims to create new proteins with novel or improved properties. futminna.edu.ngmdpi.com By substituting a natural amino acid with an unnatural one like 3-(3'-quinolyl)-L-alanine, scientists can introduce new functionalities. acs.orgnih.gov The quinoline side chain can serve as an integrated spectroscopic probe to report on protein folding and dynamics, or it can form new interactions that alter the protein's stability, catalytic activity, or binding specificity. nih.govmuni.cz This rational design approach, often guided by computational methods, allows for the fine-tuning of protein behavior for specific industrial or therapeutic purposes. futminna.edu.ngmdpi.com

Role in Studying Neurobiological Pathways and Receptors

The quinoline structure is a component of various neuroactive compounds. nih.gov Peptides containing the fluorescent 3-(3'-quinolyl)-L-alanine residue can be designed as probes to target and study specific receptors and pathways in the nervous system. For example, such probes could be used to investigate glutamate (B1630785) receptors, which are crucial for neurotransmission and are implicated in neurodegenerative diseases. nih.govmdpi.com By monitoring the fluorescence of these peptide probes, researchers can gain insights into receptor binding and signaling, contributing to a deeper understanding of brain function and the development of potential therapeutics for neurological disorders. chemimpex.com

| Compound/Peptide Class | Application Area | Specific Use | Key Findings/Significance |

| Peptides with 3-(3'-quinolyl)-L-alanine | Cellular Imaging | Monitoring peptide uptake and localization | Enables direct visualization of how peptides enter cells and where they accumulate. nih.gov |

| Peptides with 3-(3'-quinolyl)-L-alanine | Real-Time Visualization | Tracking dynamic cellular events like enzyme activity | The environmentally sensitive fluorescence reports on changes in the molecular environment in real-time. google.com |

| Peptides with 3-(3'-quinolyl)-L-alanine | Protein Interaction Studies | Quantifying protein-peptide binding affinity and kinetics | Changes in fluorescence upon binding provide data on interaction strength and dynamics. caltech.edunih.gov |

| Peptides from this compound | Bioconjugation | Creating targeted drug delivery systems | Serves as a linkable, fluorescent component to functionalize other biomolecules. chemimpex.comnih.gov |

| Proteins with incorporated 3-(3'-quinolyl)-L-alanine | Protein Engineering | Modulating protein stability and function | The unnatural amino acid introduces new properties, acting as a probe or altering molecular interactions. nih.govmuni.cz |

| Peptides with 3-(3'-quinolyl)-L-alanine | Neurobiology | Probing neurotransmitter receptors and pathways | Allows for the study of specific receptor interactions in the nervous system. chemimpex.comnih.gov |

Theoretical and Computational Approaches

Molecular Modeling and Docking Studies of Quinolyl-Containing Peptides with Biological Targets

The incorporation of Fmoc-3-(3'-quinolyl)-L-alanine into peptides creates structures with unique therapeutic potential. Molecular modeling, and specifically molecular docking, is a computational technique used to predict how these peptides might bind to a specific biological target, such as a protein or enzyme receptor. This approach is instrumental in screening potential drug candidates and understanding their mechanism of action before committing to intensive laboratory synthesis and testing.

Docking studies on peptides containing quinoline (B57606) moieties have revealed their potential to interact with a variety of significant biological targets. For instance, quinoline-based peptides have been computationally modeled to assess their binding affinity against enzymes like DNA gyrase, a key target in antibacterial drug development. nih.gov These studies often calculate a binding score (e.g., Libdock score) to quantify the strength of the interaction, comparing the novel peptide to existing drugs like ciprofloxacin. nih.gov The insights from these models help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the quinolyl residue and the amino acids in the target's active site.

Other research has employed docking to evaluate quinoline derivatives as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant for the treatment of type 2 diabetes, and Topoisomerase I (Topo I), a target for anticancer agents. nih.govresearchgate.net These computational analyses can successfully predict and rationalize the observed biological activity, establishing a strong correlation between the binding affinity at the enzyme's active site and the compound's inhibitory potential. researchgate.net The 3D models generated in these studies visualize the precise orientation of the quinoline ring within the binding pocket, guiding further chemical modifications to enhance potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Quinolyl-Containing Compounds

| Target Protein | Quinolyl Compound Type | Key Findings from Docking |

|---|---|---|

| DNA Gyrase | Quinoline-based peptides | Showed higher binding affinity (Libdock score) than the standard drug ciprofloxacin, indicating strong potential as an antibacterial agent. nih.gov |

| Topoisomerase I (Topo I) | Substituted quinoline | Compound 8 (6,8-dibromo-3-morhonilylquinoline) showed inhibitory action against the Topo I enzyme, explaining its antiproliferative activity. nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Piperazine-derived quinolyl compound (2g) | Established good binding affinity at the DPP-IV active site, supporting the observed in vivo antihyperglycemic activity. researchgate.net |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a peptide is critical to its biological function. The incorporation of a bulky and rigid aromatic system like the quinolyl group from this compound can significantly influence the peptide's conformational flexibility and preferred structures. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the possible shapes a molecule can adopt and how it moves over time.

MD simulations can model the behavior of a peptide in a simulated environment, such as in water or a lipid membrane, providing a dynamic view of its folding, stability, and intermolecular interactions. nih.gov For peptides containing unnatural amino acids, MD simulations have been used to study fundamental processes like dimerization and folding into specific secondary structures like β-hairpins. nih.gov These simulations can reproduce experimental findings and offer a detailed picture of the hydrogen-bonding networks and steric effects that govern these processes.

Recent studies have utilized MD simulations to investigate complex systems, such as the assembly of catalytic peptides on the surface of gold nanoparticles. mdpi.com These simulations reveal how conformational changes in the peptide, regulated by its sequence and length, are crucial for its association with the nanoparticle and its subsequent catalytic activity. mdpi.com Such advanced computational approaches allow for the rational design of peptide-nanoparticle conjugates for applications in nanomedicine and biotechnology. The simulations can span microseconds, tracking atomic movements and interactions to predict the most stable and functionally relevant conformations. mdpi.com

Table 2: Applications of Molecular Dynamics (MD) Simulations in Peptide Research

| System Studied | Simulation Type | Key Insights |

|---|---|---|

| Peptides with unnatural amino acids in chloroform | MD Simulation | Reproduced experimental data on β-sheet dimerization and folding into a β-hairpin-like structure. nih.gov |

| Peptide-nanoparticle complex | Multiscale approach including flexible docking and MD simulations | Revealed details of association dynamics and conformational changes of the peptide upon binding, crucial for catalytic function. mdpi.com |

| Pentapeptides in aqueous solution | Constant pH MD Simulations | Assessed the accuracy of pKa value predictions and demonstrated that the simulation method preserves the system's dynamics without introducing structural artifacts. mpg.de |

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and predict spectroscopic parameters of molecules like this compound. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other fundamental properties.

DFT calculations are invaluable for correlating a molecule's structure with its experimental spectroscopic data, such as FT-IR and Raman spectra. By calculating vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions (e.g., C=C stretching, N-H bending). dergipark.org.tr This provides a powerful tool for structural confirmation of newly synthesized quinoline derivatives. researchgate.net

Furthermore, these calculations provide deep insights into the electronic characteristics of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and more readily excited, which can be relevant for applications in organic light-emitting diodes (OLEDs) and other electronic materials. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr

Table 3: Representative Data from DFT Calculations on Quinoline Derivatives

| Calculated Parameter | Method | Typical Value/Finding | Significance |

|---|---|---|---|

| Optimized Geometry | DFT/B3LYP | Provides bond lengths (e.g., Cu-N bonds from 1.95 to 2.24 Å) and angles. mdpi.com | Predicts the most stable 3D structure and allows comparison with crystallographic data. |

| Vibrational Frequencies | DFT/B3LYP/cc-pVQZ | C-H stretching: ~3000-3200 cm⁻¹; C=C stretching: ~1550-1640 cm⁻¹. dergipark.org.tr | Aids in the interpretation and assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Energy Gap | DFT/B3LYP | N/A | Indicates electronic stability, reactivity, and potential for use in optoelectronic applications. dergipark.org.tr |

Analytical Methodologies for Research Grade Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative purification of Fmoc-3-(3'-quinolyl)-L-alanine. For research and pharmaceutical applications, purities of ≥99% are often required. chemimpex.com

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-protected amino acids. The process involves injecting the sample onto a hydrophobic stationary phase (typically a C18 column) and eluting it with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

A critical aspect of purity analysis is the detection and quantification of synthesis-related impurities. These can include by-products from the attachment of the Fmoc group, such as β-alanyl impurities or dipeptide adducts, which can compromise subsequent peptide synthesis. merckmillipore.com Optimized HPLC methods are developed to ensure these potential impurities are clearly separated from the main compound peak, allowing for their accurate quantification. merckmillipore.com

For purification, preparative RP-HPLC is utilized. smolecule.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate the target compound from unreacted starting materials and synthesis by-products, yielding the high-purity material required for research applications. smolecule.comrsc.org

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18, 5 µm, 250 x 4.6 mm | Standard for separating nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide a source of protons. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the compound from the stationary phase. |

| Gradient | 5% to 95% B over 20-30 minutes | Gradually increases solvent strength to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation and reasonable run times. |

| Detection | UV at 254 nm, 265 nm, or 310 nm | Detects the aromatic Fmoc group and quinoline (B57606) moiety. |

| Purity Standard | ≥99% (HPLC) | Common requirement for use in peptide synthesis and other research applications. chemimpex.com |

Ensuring the enantiomeric purity of this compound is paramount, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Standard HPLC columns cannot distinguish between enantiomers (L- and D-isomers). merckmillipore.com Therefore, specialized chiral HPLC methods are required.

The development of a chiral separation method is a systematic process primarily focused on selecting an appropriate Chiral Stationary Phase (CSP). chromatographyonline.com CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Key steps in method development include:

CSP Screening : A variety of CSPs are tested. The most successful for Fmoc-amino acids are often polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., Ristocetin A). chromatographyonline.comresearchgate.netphenomenex.com These columns can be operated in different modes—normal-phase, reversed-phase, or polar organic—which offer complementary selectivities. chromatographyonline.com

Mobile Phase Optimization : The mobile phase composition is adjusted to optimize the separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol) are common. chromatographyonline.comyakhak.org For basic compounds like the quinoline derivative, a small amount of a basic modifier (e.g., diethylamine) may be added, while an acidic modifier (e.g., TFA) is used for acidic compounds. chromatographyonline.com In reversed-phase mode, aqueous buffers are used with organic modifiers like methanol (B129727) or acetonitrile. researchgate.netphenomenex.com

Method Validation : Once separation is achieved, the method is validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness to ensure it is reliable for routine purity testing. yakhak.org

| CSP Type | Typical Mobile Phase | Mode of Operation | Comments |

| Polysaccharide-Based (e.g., Lux Cellulose, Chiralpak AD) | Hexane/2-Propanol (+/- modifier) | Normal Phase | Widely successful for a broad range of chiral compounds, including Fmoc-amino acids. chromatographyonline.comphenomenex.comyakhak.org |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC, Ristocetin A) | Acetonitrile/Methanol/Water with Buffers (e.g., TEAA) | Reversed Phase, Polar Organic | Effective for separating enantiomers of amino acid derivatives, offering complementary selectivity to polysaccharide CSPs. researchgate.netsigmaaldrich.com |

| Ligand Exchange (e.g., Chiralpak WH) | Aqueous Copper Sulfate | Ligand Exchange | Particularly useful for the resolution of free amino acids and their derivatives. chromatographyonline.com |

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Trace Analysis and Isomer Differentiation in Complex Matrices

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) is an exceptionally sensitive and selective technique for analyzing this compound, particularly for trace-level detection and isomer differentiation in complex biological or environmental samples. nih.gov The UHPLC system uses columns with smaller particles (<2 µm) to provide faster analysis times and higher resolution than traditional HPLC. This is coupled to a high-resolution mass spectrometer (such as an Orbitrap or TOF analyzer), which can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically <5 ppm error). researchgate.net

This methodology is invaluable for:

Trace Analysis : The high sensitivity of HRMS allows for the detection of the compound at very low concentrations, often in the nanogram per liter (ng/L) or femtomole (fmol) range. nih.govnih.gov This is crucial for applications like pharmacokinetic studies or environmental monitoring.

Isomer Differentiation : The combination of chromatographic separation and HRMS is powerful for distinguishing between isomers. Positional isomers (e.g., Fmoc-3-(2'-quinolyl)-L-alanine vs. This compound) can be separated based on their retention time, while the HRMS provides an exact mass measurement to confirm their elemental composition. nih.govnih.gov The fragmentation patterns (MS/MS spectra) generated by the mass spectrometer can provide further structural information to definitively identify each isomer.

Analysis in Complex Matrices : The selectivity of HRMS allows it to detect the target compound even in the presence of a multitude of other components, such as in cell lysates or plasma, by extracting the ion corresponding to the exact mass of the analyte. nih.govresearchgate.net

A typical UHPLC-HRMS workflow for an Fmoc-derivatized amino acid involves optimizing the chromatographic gradient for isomer separation and fine-tuning the mass spectrometer's parameters for maximum sensitivity and accuracy. nih.gov

| Parameter | Typical Setting | Purpose |

| Column | UPLC BEH C18, <2 µm | Provides high-resolution separation suitable for complex mixtures and isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Common mobile phase for LC-MS, as it is volatile and aids in protonation. japsonline.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent for elution. japsonline.com |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | Efficiently ionizes the analyte for MS detection. |

| Mass Analyzer | Orbitrap, TOF | Provides high-resolution mass data (e.g., 70,000 resolution). nih.gov |

| Acquisition Mode | Full-scan MS and Data-Dependent MS2 (dd-MS2) | Collects accurate mass data for all ions and triggers fragmentation scans for the most abundant ones to aid in structural identification. nih.gov |

| Detection Limit | ng/L to fmol range | Enables trace-level quantification. nih.govnih.gov |

Elemental Analysis and Chromatographic Purity Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₂₇H₂₂N₂O₄. chemimpex.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a crucial component of its structural confirmation.

However, elemental analysis cannot detect impurities that have a similar elemental composition to the target compound. Likewise, standard HPLC purity analysis may not detect certain "hidden" impurities, such as enantiomers or non-UV-active species like residual solvents or salts. merckmillipore.com

Therefore, a comprehensive purity verification for research-grade material relies on an orthogonal approach, combining multiple analytical techniques:

Chromatographic Purity (HPLC) : Confirms the percentage of the main compound relative to UV-active, structurally related impurities. merckmillipore.com

Chiral Purity (Chiral HPLC) : Confirms the enantiomeric excess of the desired L-isomer over the D-isomer. merckmillipore.com

Elemental Analysis : Verifies the correct elemental composition, providing evidence against the presence of significant inorganic impurities or compounds with a different atomic makeup.

Other Techniques : Methods like Gas Chromatography (GC) may be used to quantify residual solvents, and specific assays can test for contaminants like water or inorganic salts that are not detected by HPLC. merckmillipore.com

| Element | Theoretical % (for C₂₇H₂₂N₂O₄) | Purpose of Analysis |

| Carbon (C) | 73.96% | Verifies the carbon backbone of the molecule. |

| Hydrogen (H) | 5.06% | Confirms the hydrogen content. |

| Nitrogen (N) | 6.39% | Confirms the presence and proportion of the two nitrogen atoms. |

| Oxygen (O) | 14.59% | Often determined by difference. |

Future Directions and Emerging Research Avenues

Development of Novel Derivatizations for Enhanced Photophysical Properties or Targeted Interactions

The intrinsic fluorescence of the quinoline (B57606) ring is a key feature of Fmoc-3-(3'-quinolyl)-L-alanine. Future research will likely focus on the chemical modification of this moiety to create a palette of derivatives with tailored photophysical properties. By adding specific substituents to the quinoline ring, it is possible to modulate the absorption and emission wavelengths, quantum yields, and environmental sensitivity of the fluorophore. This could lead to the development of novel fluorescent probes for biological imaging and assays. chemimpex.com

Furthermore, derivatization can enhance the specificity and affinity of peptides for their biological targets. The quinoline structure is known to interact with various receptors, and modifications can fine-tune these interactions for improved therapeutic potential or for creating highly selective molecular probes. chemimpex.comchemimpex.com For instance, incorporating quinoline-modified amino acids into peptides can enhance binding affinity through mechanisms like π-π stacking and hydrogen bonding. smolecule.com

| Potential Derivatization Strategy | Objective | Rationale / Research Finding |

| Substitution on the Quinoline Ring | Enhance or shift fluorescence | The quinoline group serves as a fluorescent probe, and its properties can be tuned by chemical modification to enhance visualization capabilities in biological studies. chemimpex.comsmolecule.com |

| Introduction of Specific Functional Groups | Improve target binding affinity | Quinoline derivatives have been shown to possess inhibitory activity in receptor systems, making them valuable for modulating biological targets like G-protein coupled receptors. smolecule.com |

| Alteration of the Alanine (B10760859) Backbone | Increase proteolytic resistance | Modifications to the peptide backbone can enhance the stability and bioactivity of the resulting peptides. |

Expansion into Supramolecular Chemistry and Materials Science

The confluence of the planar, aromatic quinoline system and the self-assembling properties of the Fmoc group makes this amino acid a compelling candidate for applications in supramolecular chemistry and materials science. The Fmoc group is well-known for its ability to drive the self-assembly of amino acid conjugates into ordered nanostructures, such as fibers and gels, through π-π stacking and hydrogen bonding.

The quinoline moiety can participate in these π-π stacking interactions, potentially leading to materials with unique electronic and photonic properties. chemimpex.com This opens avenues for creating functionalized nanomaterials, conductive polymers, or advanced materials with tailored optical characteristics. chemimpex.com Researchers are exploring the use of such amino acid derivatives in the creation of functionalized surfaces and nanomaterials. chemimpex.com

| Research Avenue | Potential Application | Underlying Principle |

| Self-Assembling Nanostructures | Hydrogels for cell culture or drug delivery | The Fmoc group acts as a trigger for self-assembly into nanofibers, which can entangle to form a stable hydrogel network. |

| Functional Materials | Organic light-emitting diodes (OLEDs) or sensors | The π-π stacking interactions involving the quinoline and fluorenyl groups could be harnessed to create materials with specific optoelectronic properties. chemimpex.com |

| Functionalized Surfaces | Biocompatible coatings or biosensor chips | The amino acid can be used to modify surfaces, introducing specific chemical functionalities for directing biological interactions or signal transduction. |

Integration with Advanced Biosynthetic Approaches for Protein Modification

While this compound is currently incorporated into peptides using chemical methods like solid-phase peptide synthesis, a significant future direction lies in its integration with biosynthetic approaches. chemimpex.comsmolecule.com This involves engineering the cellular protein synthesis machinery to incorporate this non-canonical amino acid directly into proteins in living cells.

This "genetic code expansion" would require the development of a unique codon and a corresponding aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's endogenous machinery. Successfully integrating this compound (or a deprotected version) would enable the site-specific installation of a fluorescent and structurally significant probe into proteins in vivo. This would be a powerful tool for studying protein dynamics, interactions, and localization within their native cellular environment. This approach is a frontier in protein engineering and synthetic biology.

New Frontiers in Mechanistic Studies and Systems Biology Using Functionalized Peptides

Peptides synthesized with this compound can serve as highly specific tools to probe complex biological systems. The ability to create peptides that target specific enzymes or protein-protein interactions allows for the precise perturbation of cellular pathways. smolecule.comchemimpex.com

In mechanistic studies, the intrinsic fluorescence of the quinolyl group can be used to track the peptide's journey to its target and monitor the binding event in real-time, providing valuable kinetic and thermodynamic data. chemimpex.com This avoids the need for larger, potentially disruptive fluorescent tags.

In the context of systems biology, these functionalized peptides can act as precision "scalpels" to dissect cellular networks. By selectively inhibiting a single node (protein) in a complex network and observing the system-wide repercussions (e.g., changes in the proteome or metabolome), researchers can elucidate new functional relationships and understand the emergent properties of biological systems. The high selectivity afforded by incorporating unique amino acids like 3-(3'-quinolyl)-L-alanine is critical for minimizing off-target effects and ensuring the validity of such systems-level analyses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Fmoc-3-(3'-quinolyl)-L-alanine to minimize impurities?

- Methodology : Use Fmoc-OASUD, a reagent that prevents Lossen rearrangement byproduct formation, in a base-mediated reaction (e.g., sodium carbonate in acetone/water) to ensure high-purity Fmoc-protected amino acids. Purify via reverse-phase HPLC (≥97% purity) and confirm identity using LC-MS and H/C NMR spectroscopy .

- Critical Parameters : Monitor reaction pH and temperature to avoid racemization. Validate purity with TLC and HPLC-MS integration .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with isotopic pattern matching.

- NMR Spectroscopy : Analyze aromatic protons in the quinolyl group (δ 7.5–9.0 ppm) and Fmoc carbamate protons (δ 4.2–4.5 ppm) to verify regiochemistry .

- HPLC Retention Time : Compare with reference standards under identical gradients (e.g., 0.1% TFA in acetonitrile/water) .

Q. How should this compound be stored to maintain stability during peptide synthesis?

- Guidelines : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Pre-dissolve in DMF or DMSO (10–20 mM) for immediate use in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How does the steric bulk of the 3'-quinolyl group influence coupling efficiency in SPPS?

- Analysis : The 3'-quinolyl group introduces steric hindrance, reducing activation kinetics during amino acid coupling. Mitigate this by:

- Coupling Reagents : Use HATU/DIPEA or PyBOP in DMF for enhanced activation .

- Extended Coupling Times : 2–4 hours per residue, with double coupling for challenging sequences.

- Microwave-Assisted SPPS : Apply 30–50 W microwave energy to improve reaction rates and yields for bulky residues .

Q. What strategies resolve contradictions in fluorescence data when using this compound as a probe?

- Troubleshooting :

- Solvent Effects : Quinolyl groups exhibit solvatochromism; use consistent solvents (e.g., DMSO or aqueous buffers) for fluorescence assays.

- Quenching : Avoid heavy-atom solvents (e.g., chloroform) and metal ions that quench fluorescence. Validate with UV-Vis (λex ~350 nm, λem ~450 nm) .

- Control Experiments : Compare with non-fluorescent analogs (e.g., Fmoc-3-(4-pyridyl)-L-alanine) to isolate quinolyl-specific signals .

Q. How can researchers address low solubility of this compound in SPPS-compatible solvents?

- Solutions :

- Co-Solvents : Add 1–5% v/v NMP or TFE to DMF to enhance solubility.

- Temperature Control : Warm solutions to 40–50°C during dissolution, then cool to room temperature before coupling.

- Ultrasonication : Apply 10–15 minutes of sonication to disperse aggregates .

Q. What advanced purification techniques resolve co-eluting impurities in this compound?

- Methodology :

- Preparative HPLC : Use a C18 column with a shallow gradient (0.1% TFA, 5–35% acetonitrile over 30 minutes).

- Ion-Pair Chromatography : Add 10 mM ammonium formate to improve resolution of charged impurities.

- Recrystallization : Dissolve in hot ethanol/water (70:30), then cool to 4°C for crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.